Propargyl-PEG17-Methane: A Technical Guide for Bioconjugation and PROTAC Synthesis
Propargyl-PEG17-Methane: A Technical Guide for Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group, which contains a reactive alkyne, and a long-chain PEG of 17 ethylene (B1197577) glycol units, capped with a methyl group. This bifunctional nature allows for the covalent linkage of molecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The extensive PEG chain imparts favorable physicochemical properties to the resulting conjugates, such as enhanced solubility and improved pharmacokinetic profiles.
This technical guide provides an in-depth overview of the applications of Propargyl-PEG17-methane, with a focus on its use in PROTAC synthesis. It includes a summary of the impact of PEG linkers on PROTAC performance, detailed experimental protocols for bioconjugation, and visualizations of the underlying chemical processes.
Core Applications
The primary utility of Propargyl-PEG17-methane lies in its role as a linker molecule. The terminal alkyne group allows for its participation in CuAAC reactions with azide-functionalized molecules, forming a stable triazole linkage.[1] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.
The key applications include:
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PROTAC Synthesis: Propargyl-PEG17-methane is a key building block in the modular synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-recruiting ligand.[4]
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Bioconjugation: The molecule can be used to link a variety of biomolecules, including peptides, proteins, and antibodies, to other molecules of interest. The hydrophilic PEG chain can enhance the solubility and stability of the resulting conjugate.[5]
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Antibody-Drug Conjugate (ADC) Development: PEG linkers are utilized in the development of ADCs to connect the antibody to the cytotoxic payload. The PEG spacer can improve the solubility and stability of the ADC in vivo.[1]
Data Presentation: The Impact of PEG Linkers on PROTAC Properties
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are cell-line dependent. The data illustrates that increasing the PEG linker length can lead to improved degradation efficacy (lower DC50 and higher Dmax). However, this can also be associated with a decrease in cell permeability. The optimal linker length is a critical parameter that needs to be empirically determined for each PROTAC system.[7] Longer PEG chains, such as in Propargyl-PEG17-methane, are generally employed to further enhance solubility and provide greater flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[4][7]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving Propargyl-PEG17-methane.
Protocol 1: General Synthesis of a PROTAC using Propargyl-PEG17-Methane via Click Chemistry
This protocol outlines the modular synthesis of a PROTAC where an azide-functionalized E3 ligase ligand is first coupled to an intermediate, which is then reacted with a protein of interest (POI) ligand that has been functionalized with Propargyl-PEG17-methane.
Materials:
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Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
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Protein of Interest (POI) ligand with a suitable functional group for attachment of the linker (e.g., a hydroxyl or amine group)
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Propargyl-PEG17-methane
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Coupling reagents for the initial functionalization of the POI ligand (if necessary)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Solvents: Dimethylformamide (DMF), t-Butanol (t-BuOH), Water (H₂O)
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Purification supplies (e.g., preparative HPLC)
Procedure:
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Functionalization of the POI Ligand (if necessary):
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If the POI ligand does not already contain an alkyne group, it must be functionalized with Propargyl-PEG17-methane. This typically involves a standard coupling reaction, such as an esterification or amidation, between a suitable functional group on the POI ligand and the terminal hydroxyl group of a propargyl-PEG linker. This step is not necessary if you are starting with Propargyl-PEG17-methane which has a terminal methyl ether.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
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Dissolve the alkyne-functionalized POI ligand (containing the Propargyl-PEG17 moiety) and the azide-functionalized E3 ligase ligand in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.
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Prepare a fresh solution of sodium ascorbate in water.
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Prepare a solution of copper(II) sulfate in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-green color.
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Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
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Upon completion, quench the reaction by adding a small amount of EDTA to chelate the copper.
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Purify the final PROTAC product by preparative HPLC.
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Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
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Labeled POI (e.g., with a fluorescent donor)
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Labeled E3 ligase (e.g., with a fluorescent acceptor)
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Synthesized PROTAC compound
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Assay buffer
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Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
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Assay Setup:
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In a suitable microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
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Incubation:
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Incubate the plate at room temperature for a defined period to allow for the formation of the ternary complex.
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Measurement:
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Measure the TR-FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
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Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of action for a PROTAC molecule.
References
- 1. Propargyl-PEG17-methane | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 2. Propargyl-PEG17-methane | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
